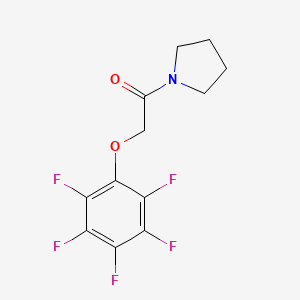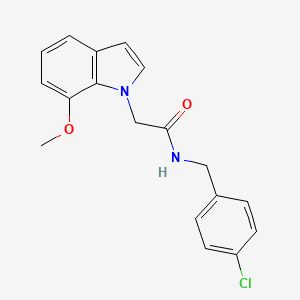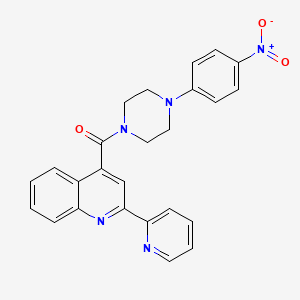
2-(Pentafluorophenoxy)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound characterized by the presence of a pentafluorophenoxy group and a pyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Pentafluorophenoxy Group: This can be achieved by reacting pentafluorophenol with an appropriate halogenated ethanone under basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-PENTAFLUOROPHENOXY)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE: Lacks the pyrrolidinyl group, which may affect its reactivity and applications.
1-(PYRROLIDIN-1-YL)ETHAN-1-ONE:
Properties
Molecular Formula |
C12H10F5NO2 |
|---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H10F5NO2/c13-7-8(14)10(16)12(11(17)9(7)15)20-5-6(19)18-3-1-2-4-18/h1-5H2 |
InChI Key |
FCJMHRTWLRZOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide](/img/structure/B11139922.png)
![2-(4-Methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139935.png)
![6,7-Dimethyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139943.png)
-yl)methanone](/img/structure/B11139947.png)
![Ethyl 1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11139948.png)
![propan-2-yl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11139951.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11139955.png)
![benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11139973.png)
![methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11139979.png)

![N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11139990.png)

![N-(2-methoxyethyl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140006.png)
![7-(3-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11140009.png)
